

# Application Note: HPLC-UV Method for the Quantification of Levofloxacin Q-acid

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Compound of Interest		
Compound Name:	Levofloxacin Q-acid	
Cat. No.:	B023522	Get Quote

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#### Introduction

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in the treatment of various bacterial infections. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. One such critical process-related impurity is **Levofloxacin Q-acid**, also known as Levofloxacin Carboxylic Acid or Levofloxacin Impurity A.

[1] Regulatory bodies require the monitoring and quantification of such impurities to ensure the quality and stability of levofloxacin formulations.

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of **Levofloxacin Q-acid** in pharmaceutical dosage forms. The described method is sensitive, specific, and accurate, making it suitable for routine quality control and stability studies.

## **Chromatographic Conditions**

A validated isocratic reverse-phase HPLC method is employed for the separation and quantification of Levofloxacin and its related substances, including **Levofloxacin Q-acid**.



Parameter	Specification
Instrument	Waters 2695 with PDA 2998 Detector or equivalent
Column	Cosmosil C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Buffer: Methanol (68:32 v/v)
Buffer Preparation: Dissolve 4.0 g of sodium dihydrogen phosphate and 5 mL of triethylamine in 500 mL of Milli-Q water, adjust pH to 6.0 with orthophosphoric acid, and dilute to 1000 mL. Filter through a 0.45 µm filter.	
Flow Rate	1.0 mL/min
Detection Wavelength	294 nm
Injection Volume	100 μL
Column Temperature	Ambient
Run Time	Sufficient to elute all components of interest

## **Quantitative Data Summary**

The method has been validated in accordance with ICH guidelines, demonstrating its suitability for the intended purpose. The following tables summarize the key quantitative validation parameters for **Levofloxacin Q-acid** (Impurity A).

Table 1: Linearity Data for **Levofloxacin Q-acid** (Impurity A)[1]

Parameter	Value
Linearity Range	LOQ to 150% of the target concentration
Correlation Coefficient (r²)	≥ 0.99

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for **Levofloxacin Q-acid** (Impurity A)[1]



Parameter	Concentration (µg/mL)
LOD	0.015
LOQ	0.044

Table 3: Accuracy (Recovery) Data for **Levofloxacin Q-acid** (Impurity A)[1]

Concentration Level	Mean Recovery (%)
LOQ	Within 80.0% to 120.0%
50%	Within 90.0% to 110.0%
100%	Within 98.0% to 102.0%
150%	Within 98.0% to 102.0%

Table 4: Precision Data for **Levofloxacin Q-acid** (Impurity A)[1]

Precision Type	Acceptance Criteria (%RSD)
Method Repeatability	NMT 15.0% for impurities between 0.11-0.5%
Intermediate Precision	Difference between results from normal and altered conditions should be within acceptance limits.

# Experimental Protocols Standard Solution Preparation

- **Levofloxacin Q-acid** (Impurity A) Stock Solution: Accurately weigh and dissolve an appropriate amount of **Levofloxacin Q-acid** reference standard in the diluent (Buffer:Methanol, 50:50 v/v) to obtain a known concentration.
- Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration at the target level for analysis.



#### **Sample Preparation (for Tablets)**

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specified amount of Levofloxacin and transfer it to a suitable volumetric flask.
- Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
- Filter the solution through a 0.45 μm nylon filter before injection into the HPLC system.

#### **Forced Degradation Studies**

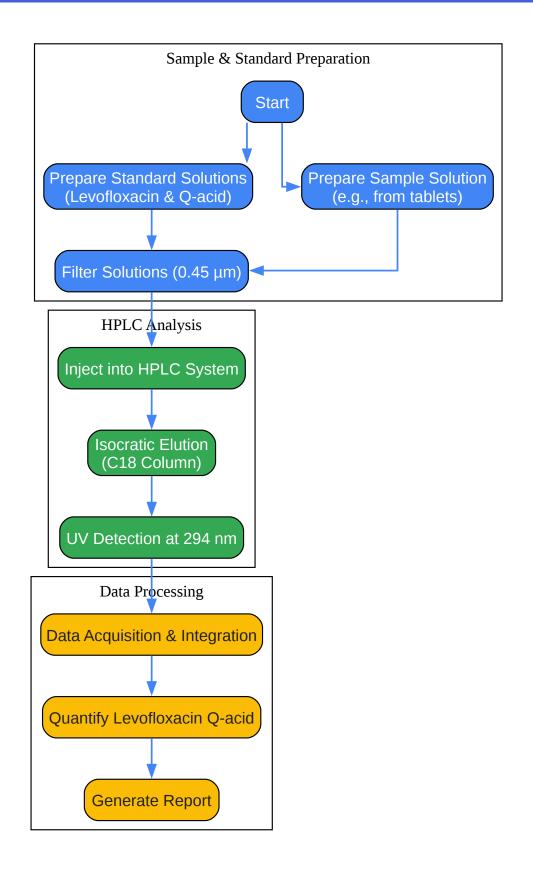
To establish the stability-indicating nature of the method, forced degradation studies can be performed on the drug product.[1] Stress conditions include:

- Acid Hydrolysis: Reflux with 0.1 M HCl.
- Base Hydrolysis: Reflux with 0.1 M NaOH.
- Oxidative Degradation: Treat with 3% hydrogen peroxide.
- Thermal Degradation: Expose the solid drug to dry heat.
- Photolytic Degradation: Expose the drug product to UV light.

The method should demonstrate the ability to separate the main drug peak from any degradation products formed.[1]

#### **Visualizations**





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Caption: Experimental workflow for HPLC-UV quantification of **Levofloxacin Q-acid**.



Levofloxacin (Active Pharmaceutical Ingredient) Potential Formation During Synthesis or Degradation

Levofloxacin Q-acid (Process-Related Impurity

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Caption: Relationship between Levofloxacin and Levofloxacin Q-acid.

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#### References

- 1. sphinxsai.com [sphinxsai.com]
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